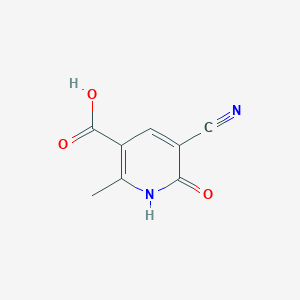

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXXXEZREMODQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543218 | |

| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-51-4 | |

| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

A high-yield hydrothermal method was developed using 2-chloro-5-trifluoromethylpyridine as the starting material. The process involves:

Procedure

Advantages

- High stability : Crystals exhibit minimal thermal stress and defects.

- Eco-friendly : Uses water as the solvent, avoiding organic reagents.

Multi-Component Condensation with Ethyl Cyanoacetate

Reaction Design

This method employs a one-pot condensation of:

Detailed Steps

Characterization

Ester Hydrolysis of Methyl or Ethyl Esters

Base-Catalyzed Hydrolysis

A patent method hydrolyzes ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate under alkaline conditions:

Analytical Validation

One-Pot Synthesis via Chalcone Intermediate

Reaction Pathway

A novel one-pot approach uses 3-acetylphenoxy acetic acid and p-nitrobenzaldehyde :

Key Data

| Parameter | Value |

|---|---|

| Yield | 92.5% |

| Melting Point | 333–335°C |

| Purity (HPLC) | >98% |

Comparative Analysis of Methods

Challenges and Optimization Strategies

Common Issues

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The cyano and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibit antimicrobial properties. Studies indicate that certain derivatives can inhibit the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . For instance, a compound synthesized from this framework showed promising results as an antibacterial agent with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

1.2 Antitumor Activity

Compounds derived from 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine have been investigated for their antitumor properties. These compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance their efficacy against specific cancer types.

Synthesis of Novel Compounds

2.1 Synthesis Techniques

The compound serves as a versatile building block in organic synthesis. It can be utilized in multi-component reactions to produce complex heterocycles with potential biological activity. For example, the reaction of 5-cyano derivatives with various nucleophiles leads to the formation of new isatin-based compounds that exhibit diverse biological activities .

2.2 Case Studies

Recent studies have explored the synthesis of novel spiro[indole-pyridine] derivatives using 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine as a precursor. These derivatives were synthesized through four-component reactions involving malononitrile and thiomalonamide under mild conditions, yielding products with significant antimicrobial activity . The structural characterization of these compounds was confirmed using NMR and mass spectrometry.

Chemical Properties and Derivatives

3.1 Chemical Structure

The molecular formula for this compound is , and it features a pyridine ring with cyano and carboxylic acid functional groups that contribute to its reactivity .

3.2 Derivative Comparison Table

| Derivative | Activity | Notes |

|---|---|---|

| 5-Cyano derivative A | Antibacterial | Effective against E. coli |

| 5-Cyano derivative B | Antitumor | Induces apoptosis in cancer cells |

| 5-Cyano derivative C | Antifungal | Shows activity against fungal pathogens |

Mechanism of Action

The mechanism of action of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as human uridine phosphorylase-1, which plays a role in regulating uridine levels in cells . This inhibition can affect various cellular processes, including RNA synthesis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar pyridine ring structure but with different substituents.

4-Aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids: These compounds are synthesized through similar routes and have comparable chemical properties.

Uniqueness

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS Number: 101184-51-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyanoacetamide with various carbonyl compounds under controlled conditions. The compound can be synthesized through multi-component reactions, which allow for the introduction of various substituents that can modulate its biological activity.

Biological Activity

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-cyano derivatives, including this compound. For instance, compounds related to this structure have shown promising results in inhibiting the growth of several cancer cell lines, including lung adenocarcinoma (A549) cells. In vitro assays demonstrated that these compounds can significantly reduce cell viability, indicating their potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Cyano-2-methyl-6-oxo | A549 | 66 | |

| Related Compound | HSAEC1-KT (non-cancerous) | >100 |

The structure-dependence of the anticancer activity suggests that specific functional groups enhance efficacy while minimizing toxicity to normal cells. Notably, derivatives with free amino groups exhibited superior activity compared to those with acetylamino groups.

Antimicrobial Activity

In addition to its anticancer properties, 5-cyano derivatives have been evaluated for antimicrobial activity against multidrug-resistant pathogens. The compound demonstrated significant effectiveness against strains such as Staphylococcus aureus, particularly those resistant to linezolid and tedizolid. This highlights its potential as a scaffold for developing new antimicrobial agents.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | Effective against resistant strains | |

| Klebsiella pneumoniae | Active against carbapenem-resistant strains |

The biological activities of 5-cyano-2-methyl-6-oxo derivatives are believed to involve multiple mechanisms:

- Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : Some studies suggest inhibition of enzymes involved in cancer progression and microbial resistance.

- Oxidative Stress Induction : The ability to scavenge free radicals may contribute to their anticancer and antimicrobial effects.

Case Studies

A notable case study involved the evaluation of a series of 5-cyano derivatives in a preclinical model of lung cancer. The study assessed the cytotoxicity and selectivity of these compounds using both cancerous and non-cancerous cell lines. Results indicated that certain derivatives not only inhibited cancer cell proliferation but also exhibited low toxicity towards normal cells, suggesting a favorable therapeutic window.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and what experimental considerations ensure optimal yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (a structural analog) followed by functional group modifications. Key steps include:

- Cyclization : Use of acid catalysts (e.g., HCl) or Lewis acids to promote ring closure .

- Cyanation : Introduction of the cyano group via nucleophilic substitution or palladium-catalyzed cyanation .

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to remove unreacted intermediates.

- Yield Optimization : Reaction monitoring via TLC or HPLC to adjust stoichiometry and temperature .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- X-ray Crystallography : Resolves bond angles and dihedral angles, as demonstrated for structurally similar dihydropyridine derivatives (e.g., orthorhombic crystal system with Å, Å) .

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methyl at C2, cyano at C5). For example, -NMR peaks near δ 160 ppm confirm carboxylic acid groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI) to validate molecular weight (, MW 195.06 g/mol) and fragment patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected -NMR splitting or IR carbonyl shifts) often arise from tautomerism or impurities. Strategies include:

- Variable-Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts in dihydropyridines) .

- Combined IR/XRD Analysis : Cross-reference carbonyl stretching frequencies (e.g., 1715 cm for carboxylic acid) with crystallographic bond lengths .

- HPLC-Purity Checks : Quantify impurities >0.5% that may distort spectral interpretations .

Q. What experimental designs are suitable for investigating the biological activity of this compound?

- Methodological Answer : For enzyme inhibition or antimicrobial studies:

- In Silico Docking : Use computational tools (e.g., AutoDock) to predict binding affinity toward target proteins (e.g., kinases, bacterial enzymes) .

- In Vitro Assays :

- MIC Tests : Evaluate antimicrobial activity against Gram-positive/negative strains via broth microdilution (IC determination) .

- Kinase Inhibition : Measure ATPase activity using fluorogenic substrates (e.g., ADP-Glo™ assays) .

- Metabolic Stability : Assess hepatic clearance using liver microsomes and LC-MS/MS quantification .

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

- Methodological Answer : Common side reactions include over-cyanation or decarboxylation. Mitigation strategies:

- Catalyst Screening : Test Pd/Cu catalysts for regioselective cyanation to avoid multiple substitutions .

- Solvent Control : Use aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect byproducts and adjust reagent addition rates .

Q. What crystallographic parameters are critical for understanding the compound’s reactivity and stability?

- Methodological Answer : Key parameters from single-crystal XRD:

- Hydrogen Bonding : Analyze O–H···N/O interactions (e.g., carboxylic acid to pyridine nitrogen) to predict solubility and stability .

- Torsional Strain : Measure dihedral angles between the pyridine ring and substituents (e.g., methyl group at C2) to assess steric hindrance .

- Packing Efficiency : Calculate unit cell density (, Å) to correlate with melting point and hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.